molecular formula C11H9NO8S B12108107 Sulfo-succinimidyl-4-hydroxybenzoate

Sulfo-succinimidyl-4-hydroxybenzoate

Cat. No.: B12108107
M. Wt: 315.26 g/mol
InChI Key: APPNDWOFCCYTSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-succinimidyl-4-hydroxybenzoate is synthesized by reacting succinimidyl 4-hydroxybenzoate with a sulfonating agent. The reaction typically involves the use of anhydrous solvents and controlled temperatures to ensure the stability of the product . The compound is then purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is essential for its applications in bioconjugation .

Chemical Reactions Analysis

Types of Reactions

Sulfo-succinimidyl-4-hydroxybenzoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, which are crucial for its role in bioconjugation .

Common Reagents and Conditions

The compound reacts efficiently in aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS) at a pH of around 7.4. The reaction conditions are mild, typically occurring at room temperature, which helps preserve the integrity of sensitive biomolecules .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a stable amide bond. This product is used to create conjugates of proteins, peptides, or other biomolecules, facilitating various biochemical and medical applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sulfo-succinimidyl-4-hydroxybenzoate features a sulfonic acid group, a succinimidyl ester, and a para-hydroxybenzoate moiety. This structure allows for selective reactions with primary amines on proteins and amino-modified oligonucleotides, forming stable covalent conjugates. The compound is particularly effective in creating linkages under mild conditions, preserving the integrity of sensitive biomolecules.

Chemistry

  • Synthesis of Complex Molecules : this compound is employed in the synthesis of polymers and complex molecules by linking various functional groups. This capability is crucial for developing new materials with tailored properties.

Biology

  • Labeling and Detection : The compound facilitates the labeling of proteins, peptides, and nucleic acids in assays. For instance, it has been used to couple with amyloid-beta peptides for neurotoxicity studies, demonstrating its utility in neurological research .
  • Dual Labeling : It allows for dual labeling of disulfide-containing biomolecules, enhancing the study of protein interactions and functions .

Medicine

  • Diagnostic Tools : this compound plays a crucial role in developing diagnostic tools by enabling targeted delivery of imaging agents and drugs. Its ability to form stable conjugates enhances the specificity and efficacy of therapeutic agents .
  • Radiolabeling : The compound has been utilized in radiolabeling biomolecules for imaging applications, significantly impacting nuclear medicine .

Industry

  • Biosensors : In industrial applications, this compound is used in producing biosensors that require precise bioconjugation for accurate detection of analytes.

Case Study 1: Neurotoxicity Research

A study utilized this compound to label amyloid-beta peptides, which were then assessed for neurotoxicity in neuronal cell lines. The findings indicated that the labeled peptides could effectively model Alzheimer's disease mechanisms, showcasing the compound's significance in neurobiological research .

Case Study 2: Drug Delivery Systems

In another study, this compound was employed to create targeted drug delivery systems that enhance the therapeutic efficacy of cancer treatments. The stable conjugates formed allowed for improved biodistribution and reduced off-target effects .

Comparative Data Table

Application AreaSpecific UseBenefits
ChemistrySynthesis of polymersTailored properties
BiologyProtein labelingEnhanced detection sensitivity
MedicineDiagnostic toolsIncreased specificity
IndustryBiosensorsAccurate analyte detection

Mechanism of Action

Sulfo-succinimidyl-4-hydroxybenzoate exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Sulfo-succinimidyl-4-hydroxybenzoate is unique in its water solubility and ability to form stable conjugates without the need for organic solvents. Similar compounds include:

These compounds share similar applications but differ in their specific reactivity and solubility properties, making this compound a versatile and valuable tool in bioconjugation .

Biological Activity

Sulfo-succinimidyl-4-hydroxybenzoate (Sulfo-SH) is a chemical compound widely utilized in bioconjugation processes due to its unique structural features that facilitate the attachment of biomolecules. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Sulfo-SH has the molecular formula C₁₁H₉N₀₈S and contains a sulfonic acid group, a succinimidyl ester, and a para-hydroxybenzoate moiety. These components contribute to its solubility and reactivity, making it particularly effective for labeling proteins and other biomolecules under mild conditions. The compound's ability to selectively react with thiol groups is crucial for forming stable conjugates that can be utilized in various biomedical applications.

The biological activity of Sulfo-SH primarily stems from its capacity to form stable conjugates with proteins. This process involves the following key reactions:

  • Formation of Conjugates : Sulfo-SH reacts with thiol groups on proteins to create stable thioether bonds.
  • Labeling Biomolecules : The resulting conjugates can be labeled for detection or tracking within biological systems.
  • Drug Delivery Enhancement : By attaching therapeutic agents to proteins, Sulfo-SH enhances the specificity and efficacy of drug delivery systems.

Applications in Research and Medicine

Sulfo-SH is employed in various fields due to its versatile applications:

  • Bioconjugation : Used extensively for labeling proteins, antibodies, and nucleic acids.
  • Drug Development : Enhances the targeting of drugs by conjugating them with specific biomolecules.
  • Immunoassays : Facilitates the development of assays that require high specificity and sensitivity in detecting biomolecules.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to Sulfo-SH:

Compound NameStructure FeaturesUnique Aspects
N-HydroxysuccinimideSuccinimidyl group without sulfonic acidCommonly used for general protein labeling
Methyl 4-hydroxybenzoatePara-hydroxybenzoate without succinimidyl or sulfonicUsed as a preservative; less reactive
Sulfosuccinic acidContains two carboxylic acid groupsPrimarily used as a surfactant

Sulfo-SH's combination of a succinimidyl ester and a sulfonic acid group provides enhanced solubility and reactivity compared to its counterparts, making it particularly suitable for bioconjugation applications.

Study 1: Bioconjugation Efficiency

A study demonstrated the effectiveness of Sulfo-SH in forming stable conjugates with various proteins. The researchers found that the reaction conditions influenced the yield and stability of the conjugates, highlighting the importance of optimizing these parameters for successful applications in drug delivery systems.

Study 2: Drug Delivery Applications

In another investigation, Sulfo-SH was used to attach therapeutic agents to monoclonal antibodies. The resulting conjugates exhibited improved targeting capabilities in vivo, leading to enhanced therapeutic efficacy in tumor models. This study underscores the potential of Sulfo-SH in developing targeted therapies for cancer treatment.

Study 3: Immunoassay Development

A recent development involved using Sulfo-SH in enzyme-linked immunosorbent assays (ELISAs). The study reported that conjugates formed with Sulfo-SH showed increased sensitivity compared to traditional methods, enabling the detection of low-abundance biomarkers in clinical samples.

Properties

Molecular Formula

C11H9NO8S

Molecular Weight

315.26 g/mol

IUPAC Name

1-(4-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19)

InChI Key

APPNDWOFCCYTSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O

Origin of Product

United States

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